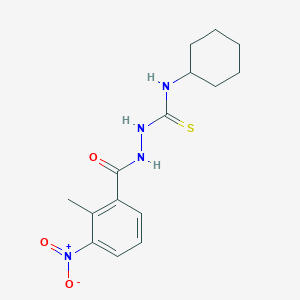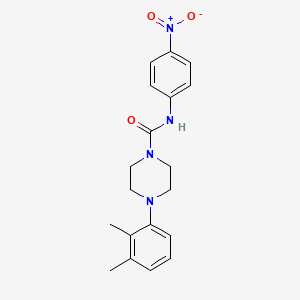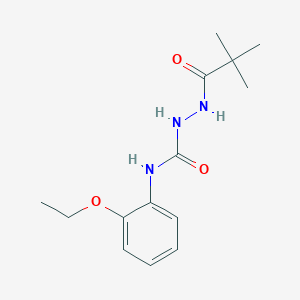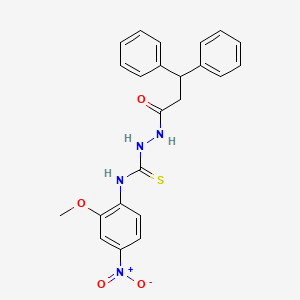![molecular formula C15H7N3O4S B4127471 6-nitro-2-(1,3-thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4127471.png)
6-nitro-2-(1,3-thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
描述
6-nitro-2-(1,3-thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound that features a nitro group, a thiazole ring, and a benzoisoquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-2-(1,3-thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Construction of the Benzoisoquinoline Core: The benzoisoquinoline core can be constructed through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Nitro Group: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Cyclization: The compound can undergo cyclization reactions to form various fused ring systems.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols.
Catalysts: Palladium on carbon, acid catalysts.
Major Products
Amino Derivatives: Formed by reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic aromatic substitution.
科学研究应用
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving nitro and thiazole groups.
作用机制
The mechanism of action of 6-nitro-2-(1,3-thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The thiazole ring can interact with specific protein targets, modulating their activity.
相似化合物的比较
Similar Compounds
6-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles: These compounds share the nitro and thiazole functionalities but have a different core structure.
4-methyl-6-nitro-2-oxo-2H-chroman-7yl-2-(4-(4-fluorophenyl)-6-phenyl-2H-1,3-thiazin-2-yl-amino)acetates: These compounds also feature a nitro group and a thiazole ring but differ in their overall structure.
Uniqueness
6-nitro-2-(1,3-thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its combination of a benzoisoquinoline core with a nitro group and a thiazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
属性
IUPAC Name |
6-nitro-2-(1,3-thiazol-2-yl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7N3O4S/c19-13-9-3-1-2-8-11(18(21)22)5-4-10(12(8)9)14(20)17(13)15-16-6-7-23-15/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZSQODEQZHCBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=NC=CS4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4127396.png)

![ethyl 2-[({2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4127403.png)

![methyl 5-methyl-2-({[(2-nitrophenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4127417.png)


![2-[(5-isoquinolinyloxy)methyl]-N-[2-(3-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4127464.png)
![N-(TERT-BUTYL)-N-{4-MORPHOLINO-6-[(6-PROPOXY-3-PYRIDAZINYL)OXY]-1,3,5-TRIAZIN-2-YL}AMINE](/img/structure/B4127465.png)
![1-[4-(Butan-2-yl)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea](/img/structure/B4127467.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-iodophenyl)benzenesulfonamide](/img/structure/B4127477.png)
![N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B4127493.png)
![2-[(4-bromophenyl)sulfonylamino]-N-(3-nitrophenyl)propanamide](/img/structure/B4127495.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4127498.png)
